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Disclaimer: The information provided in this document is intended for researchers, scientists,

and drug development professionals. It is a summary of available toxicological data on eugenol

in animal models and is not intended to be a comprehensive safety assessment. All

experimental work involving animals should be conducted under appropriate ethical guidelines

and regulations. The user of this document is solely responsible for the interpretation and

application of the information provided. It is assumed that the query for "Euphenol" was a

misspelling of "Eugenol," as "Eugenol" is the scientifically recognized and widely studied

compound.

Executive Summary
Eugenol (2-methoxy-4-(2-propenyl)phenol), a naturally occurring phenolic compound found in

essential oils of clove, nutmeg, cinnamon, and basil, is widely used in the food, fragrance, and

dental industries.[1][2][3] This technical guide provides a comprehensive overview of the

toxicological profile of eugenol in various animal models, focusing on acute, sub-chronic,

genetic, reproductive, and developmental toxicity, as well as its carcinogenic potential. The

guide summarizes key quantitative data in structured tables, details experimental

methodologies, and visualizes relevant biological pathways and workflows. Overall, eugenol

exhibits a low to moderate order of acute toxicity. Sub-chronic studies have established No-

Observed-Adverse-Effect Levels (NOAELs). The genotoxic and carcinogenic potential of

eugenol appears to be complex and, in some cases, equivocal, warranting careful

consideration in risk assessment. Reproductive and developmental studies in rodents have

indicated potential adverse effects at higher dose levels. Mechanistic studies suggest that the
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toxic effects of eugenol may be mediated through modulation of various signaling pathways,

including NF-κB, PI3K/AKT, and STAT3.[4][5]

Acute Toxicity
The acute toxicity of eugenol has been evaluated in several animal species via different routes

of administration. The median lethal dose (LD50) varies depending on the species and the

route of exposure, with intravenous administration generally resulting in the highest toxicity.

Table 2.1: Acute Toxicity of Eugenol in Animal Models
Species

Route of
Administration

LD50 (mg/kg body
weight)

Reference

Rat Oral 1930 - 2680

Mouse Oral 3000

Rat Intravenous ~50 - 60

Rat Inhalation (4h) LC50 > 2.58 mg/L

Experimental Protocols
Oral LD50 Study in Rats

Animal Model: Wistar rats.

Methodology: Eugenol, typically dissolved in a vehicle like corn oil, is administered orally via

gavage to groups of rats at graded doses. A control group receives the vehicle alone. The

animals are observed for a period of 14 days for clinical signs of toxicity and mortality. At the

end of the observation period, a gross necropsy is performed on all surviving animals. The

LD50 is calculated using a standard statistical method (e.g., probit analysis).

Inhalation LC50 Study in Rats

Animal Model: Sprague-Dawley rats.

Methodology: Rats are exposed to varying concentrations of eugenol aerosol in an inhalation

chamber for a specified duration, typically 4 hours. A control group is exposed to air only.
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Animals are observed for clinical signs of toxicity during and after exposure for a 14-day

period. Body weight, food, and water consumption are monitored. At the end of the study, a

macroscopic examination of the animals is conducted. The LC50 is determined based on the

concentration of eugenol that causes mortality in 50% of the test animals.

Sub-chronic Toxicity
Sub-chronic toxicity studies provide information on the effects of repeated exposure to a

substance over a period of up to 90 days. These studies are crucial for determining the No-

Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse

effects are observed.

Table 3.1: Sub-chronic Toxicity of Eugenol in Rodents

Species Duration
Route of
Administr
ation

Doses NOAEL

Key
Findings
at Higher
Doses

Referenc
e

Rat 90 days Oral (diet)

0, 3000,

6000,

12500 ppm

>2000

mg/kg/day

Decreased

body

weight gain

Mouse 28 days Oral (food)

2.6, 5.2,

7.8

mg/animal

Not

explicitly

stated

Behavioral

changes,

decreased

body

weight,

food and

water

consumptio

n

Experimental Protocol: 90-Day Oral Toxicity Study in
Rats

Animal Model: Fischer 344 rats.
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Methodology: Eugenol is incorporated into the diet at various concentrations and fed to

groups of rats for 90 days. A control group receives the basal diet. Throughout the study,

animals are observed for clinical signs of toxicity, and body weight and food consumption are

recorded weekly. At the end of the 90-day period, blood samples are collected for

hematology and clinical chemistry analysis. A complete necropsy is performed, and selected

organs are weighed and examined histopathologically. The NOAEL is determined as the

highest dose that does not produce any significant treatment-related adverse effects.

Genetic Toxicology
The genotoxic potential of eugenol has been investigated in a variety of in vitro and in vivo

assays, with some conflicting results.

Table 4.1: Summary of Genotoxicity Studies of Eugenol
Assay Test System

Metabolic
Activation

Result Reference

Ames Test
Salmonella

typhimurium

With and without

S9
Negative

DNA Damage Bacteria Not specified
Positive and

Negative results

Chromosomal

Aberrations

Mammalian cells

in vitro
Not specified Positive

Sister Chromatid

Exchange

Mammalian cells

in vitro
Not specified Small increase

Host-Mediated

Assay
Mouse In vivo Negative

Comet Assay
Mouse peripheral

blood
In vivo

Positive (genetic

damage)

Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
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Test System: Various strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535,

TA1537) with and without an exogenous metabolic activation system (S9 fraction from rat

liver).

Methodology: The tester strains, which are auxotrophic for histidine, are exposed to different

concentrations of eugenol on a minimal agar plate. If eugenol or its metabolites are

mutagenic, they will cause reverse mutations, allowing the bacteria to grow in the absence of

histidine. The number of revertant colonies is counted and compared to the spontaneous

reversion rate in the control group.

In Vivo Comet Assay

Animal Model: FVB/n female mice.

Methodology: Animals are administered eugenol, typically via oral gavage or in the diet. At

selected time points after treatment, blood is collected, and peripheral blood lymphocytes are

isolated. The cells are embedded in agarose on a microscope slide, lysed, and subjected to

electrophoresis. DNA with strand breaks will migrate out of the nucleus, forming a "comet

tail." The extent of DNA damage is quantified by measuring the length and intensity of the

comet tail.

Carcinogenicity
Long-term carcinogenicity studies of eugenol have been conducted by the National Toxicology

Program (NTP) in rats and mice.

Table 5.1: Carcinogenicity of Eugenol in Rodents
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Species Strain

Route
of
Adminis
tration

Doses
(ppm in
feed)

Duratio
n

Finding
s

Conclus
ion

Referen
ce

Rat F344/N Oral
0, 3000,

6000

103

weeks

No

evidence

of

carcinog

enic

activity

Negative

Mouse B6C3F1 Oral
0, 3000,

6000

103

weeks

Increase

d

incidence

of

hepatoce

llular

adenoma

s and

carcinom

as in

males at

the lower

dose;

increase

d

incidence

of liver

tumors in

females.

Equivoca

l

evidence

Experimental Protocol: 2-Year Bioassay in Rodents
Animal Models: Fischer 344/N rats and B6C3F1 mice.

Methodology: Groups of 50 male and 50 female rats and mice were fed diets containing

eugenol at concentrations of 0, 3000, or 6000 ppm for 103 weeks. Animals were observed
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daily for clinical signs. Body weights were recorded weekly for the first 13 weeks and then

monthly. At the end of the 2-year period, all surviving animals were euthanized and subjected

to a complete necropsy. All organs and tissues were examined for gross lesions, and a

comprehensive histopathological evaluation was performed. The incidence of tumors in the

dosed groups was compared to that in the control groups.

Reproductive and Developmental Toxicity
Studies in animal models suggest that eugenol may have adverse effects on reproduction and

development, particularly at high doses.

Table 6.1: Reproductive and Developmental Toxicity of
Eugenol in Rats

Study Type Species
Doses
(mg/kg/day)

Key Findings Reference

Reproductive

Toxicity
Wistar Rat 37.5, 187.5, 375

Increased pre-

and post-

implantation loss,

stillbirths,

alterations in

maternal organs,

skeletal

alterations in

fetuses.

Developmental

Toxicity

Sprague-Dawley

Rat
Not specified

Reduced fetal

weight and

viability, unusual

neurological

symptoms in

offspring.

Experimental Protocol: Reproductive/Developmental
Toxicity Screening Test

Animal Model: Wistar rats.
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Methodology: Female rats are administered eugenol orally at different dose levels during

specific periods of gestation, such as pre-implantation (gestation days 0-5) and

organogenesis (gestation days 6-15). Maternal parameters such as body weight, food and

water consumption, and clinical signs are monitored. At term, the dams are euthanized, and

the number of corpora lutea, implantations, resorptions, and live and dead fetuses are

recorded. Fetuses are weighed and examined for external, visceral, and skeletal

malformations.

Signaling Pathways and Mechanisms of Toxicity
The toxic effects of eugenol are thought to be mediated through its interaction with various

cellular signaling pathways.

dot digraph "Eugenol_Toxicity_Pathways" { graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge

[fontname="Arial", fontsize=9];

subgraph "cluster_Eugenol" { label="Eugenol"; style="filled"; fillcolor="#F1F3F4"; Eugenol

[label="Eugenol", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_Cellular_Effects" { label="Cellular Effects"; style="filled"; fillcolor="#F1F3F4";

Oxidative_Stress [label="Oxidative Stress\n(ROS Generation)", style=filled,

fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", style=filled,

fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", style=filled,

fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation",

style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_Signaling_Pathways" { label="Signaling Pathways"; style="filled";

fillcolor="#F1F3F4"; NFkB [label="NF-κB", style=filled, fillcolor="#FBBC05",

fontcolor="#202124"]; PI3K_AKT [label="PI3K/AKT", style=filled, fillcolor="#FBBC05",

fontcolor="#202124"]; STAT3 [label="STAT3", style=filled, fillcolor="#FBBC05",

fontcolor="#202124"]; MAPK_ERK [label="MAPK/ERK", style=filled, fillcolor="#FBBC05",

fontcolor="#202124"]; }

Eugenol -> NFkB [label="Inhibits", color="#EA4335"]; Eugenol -> PI3K_AKT

[label="Modulates", color="#4285F4"]; Eugenol -> STAT3 [label="Inhibits", color="#EA4335"];
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Eugenol -> MAPK_ERK [label="Modulates", color="#4285F4"];

NFkB -> Inflammation [label="Promotes", color="#202124"]; PI3K_AKT -> Cell_Proliferation

[label="Promotes", color="#202124"]; STAT3 -> Cell_Proliferation [label="Promotes",

color="#202124"]; MAPK_ERK -> Cell_Proliferation [label="Promotes", color="#202124"];

Eugenol -> Oxidative_Stress [label="Induces (at high doses)", color="#EA4335"];

Oxidative_Stress -> Apoptosis [label="Induces", color="#202124"]; } Eugenol's interaction with

key signaling pathways.

dot digraph "Experimental_Workflow_for_Toxicity_Assessment" { graph [rankdir="TB",

splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10,

margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Phase1" { label="Phase 1: Dose Range Finding"; style="filled";

fillcolor="#F1F3F4"; Acute_Toxicity [label="Acute Toxicity Study\n(e.g., LD50)", style=filled,

fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Phase2" { label="Phase 2: Repeated Dose Studies"; style="filled";

fillcolor="#F1F3F4"; Subchronic_Toxicity [label="Sub-chronic Toxicity Study\n(e.g., 90-day)",

style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_Phase3" { label="Phase 3: Specific Toxicity Endpoints"; style="filled";

fillcolor="#F1F3F4"; Genotoxicity [label="Genotoxicity Assays\n(Ames, Micronucleus)",

style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carcinogenicity [label="Carcinogenicity

Bioassay\n(2-year)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Reproductive_Toxicity [label="Reproductive/Developmental\nToxicity Study", style=filled,

fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_Phase4" { label="Phase 4: Mechanistic Studies"; style="filled";

fillcolor="#F1F3F4"; Signaling_Pathways [label="Signaling Pathway Analysis", style=filled,

fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Acute_Toxicity -> Subchronic_Toxicity [label="Informs dose selection"]; Subchronic_Toxicity ->

Carcinogenicity [label="Informs dose selection"]; Subchronic_Toxicity -> Reproductive_Toxicity

[label="Informs dose selection"]; Acute_Toxicity -> Genotoxicity; Genotoxicity ->
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Carcinogenicity; Carcinogenicity -> Signaling_Pathways; Reproductive_Toxicity ->

Signaling_Pathways; } A generalized workflow for toxicological assessment.

Conclusion
The toxicological profile of eugenol in animal models indicates a compound with low to

moderate acute toxicity. Sub-chronic exposure has established NOAELs, primarily associated

with decreased body weight gain at higher doses. The genotoxicity data for eugenol is mixed,

with some assays indicating potential for DNA damage and chromosomal aberrations, while

others are negative. Long-term carcinogenicity bioassays in rodents have provided no

evidence of carcinogenicity in rats and equivocal evidence in mice. Reproductive and

developmental toxicity studies in rats suggest that eugenol can induce adverse effects at high

dose levels. Mechanistic studies have begun to elucidate the molecular pathways through

which eugenol may exert its toxic effects, including the modulation of inflammatory and cell

proliferation signaling pathways. This comprehensive overview of the toxicological data on

eugenol should serve as a valuable resource for researchers, scientists, and drug development

professionals in evaluating its safety profile.

Need Custom Synthesis?
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To cite this document: BenchChem. [Toxicological Profile of Eugenol in Animal Models: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3025990#toxicological-profile-of-euphenol-in-animal-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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